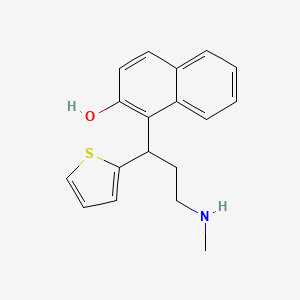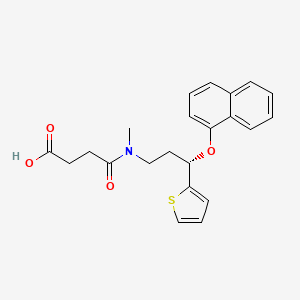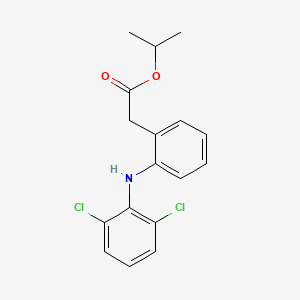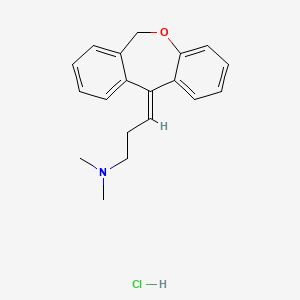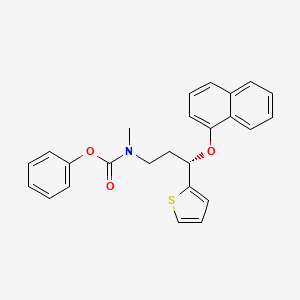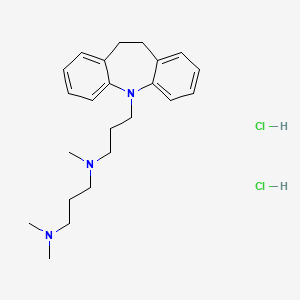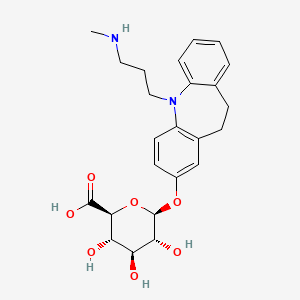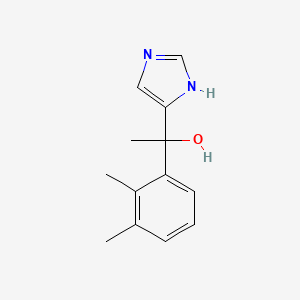![molecular formula C20H10O2 B602332 Benzo[a]pyrene-1,6-dione CAS No. 64133-79-5](/img/structure/B602332.png)
Benzo[a]pyrene-1,6-dione
Overview
Description
Benzo[a]pyrene-1,6-dione is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is formed through the oxidation of benzo[a]pyrene and is characterized by the presence of two ketone groups at the 1 and 6 positions of the benzo[a]pyrene structure .
Mechanism of Action
Target of Action
The primary targets of Benzo[a]pyrene-1,6-dione are the cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1 . These enzymes play a central role in the metabolic activation of this compound, which is essential for the formation of DNA adducts .
Mode of Action
this compound interacts with its targets (CYP1A1 and CYP1B1) to form highly reactive electrophilic intermediates . These intermediates can form DNA adducts by covalent binding . Additionally, this compound can generate reactive oxygen species (ROS) by redox-cycling .
Biochemical Pathways
this compound is metabolized by several enzymatic steps. The metabolic enzymes required for the production of the ultimate carcinogenic intermediate of this compound, (±)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), are thought to be CYP1A1 and CYP1B1 . These enzymes are highly inducible by polycyclic aromatic hydrocarbons (PAHs), such as 3-methylcholanthrene and this compound .
Pharmacokinetics
It is known that the metabolism of this compound primarily takes place in the liver . The metabolites of this compound are responsible for its toxic effects, including reactive metabolites that covalently bind macromolecules and induce oxidative damage .
Result of Action
The result of this compound’s action is the induction of oxidative stress in cells . This is achieved through the production of ROS, disturbances of the activity of antioxidant enzymes, and the reduction of the level of non-enzymatic antioxidants . The compound’s action also results in the formation of DNA adducts by covalent binding .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is a well-researched pro-carcinogen found in cigarette smoke, cooked food, and various combustion gases, such as vehicle exhausts . Therefore, exposure to these sources can increase the levels of this compound in the body, potentially enhancing its toxic effects.
Biochemical Analysis
Biochemical Properties
Benzo[a]pyrene-1,6-dione interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to stimulate the production of oxyradicals . The nature of these interactions is complex and involves multiple biochemical reactions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to cause cytotoxicity in cultured HT-29 colon cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, studies have shown that there are threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a complex manner. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[a]pyrene-1,6-dione can be synthesized through various methods, including photochemical and catalytic oxidation. One common method involves the use of natural porphyrins under sunlight, which promotes the phototransformation of benzo[a]pyrene to this compound . Another method involves the use of cytochrome P450 enzymes, which catalyze the oxidation of benzo[a]pyrene to its dione derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using chemical oxidants such as ozone or hydrogen peroxide. These methods are designed to maximize yield and purity while minimizing the formation of unwanted byproducts .
Chemical Reactions Analysis
Types of Reactions
Benzo[a]pyrene-1,6-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound back to its hydroquinone form.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone, hydrogen peroxide, and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Scientific Research Applications
Benzo[a]pyrene-1,6-dione has several scientific research applications:
Comparison with Similar Compounds
Benzo[a]pyrene-1,6-dione can be compared with other similar compounds such as:
Benzo[a]pyrene-3,6-dione: Another dione derivative of benzo[a]pyrene with similar oxidative properties.
Benzo[a]pyrene-6,12-dione: Known for its higher reactivity and potential to form more ROS.
Benzo[a]pyrene-7,8-dione: A metabolite of benzo[a]pyrene with significant mutagenic potential.
This compound is unique in its specific position of the ketone groups, which influences its reactivity and the types of ROS it generates .
Properties
IUPAC Name |
benzo[b]pyrene-1,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWHZARNAGLRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=C4C(=O)C=CC5=C4C3=C(C2=O)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952917 | |
| Record name | Benzo[pqr]tetraphene-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3067-13-8, 64133-79-5 | |
| Record name | Benzo[a]pyrene-1,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3067-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene-1,6-quinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene-1,6-dione, radical ion(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[a]pyrene-1,6-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[pqr]tetraphene-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZO(A)PYRENE-1,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS3758O6C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Benzo[a]pyrene-1,6-dione and how does it relate to Benzo[a]pyrene?
A1: this compound is a quinone metabolite of the environmental carcinogen benzo[a]pyrene. [, , , , ] Benzo[a]pyrene itself is a polycyclic aromatic hydrocarbon (PAH) commonly found in coal tar, cigarette smoke, and other combustion products. [] While not inherently carcinogenic, benzo[a]pyrene is metabolized in the body into various compounds, some of which are carcinogenic.
Q2: How does this compound interact with cells and potentially contribute to carcinogenesis?
A2: this compound, along with its isomeric quinone metabolites, can undergo oxidation-reduction cycles within cells. [, , ] These cycles involve the corresponding benzo[a]pyrene diols and intermediate semiquinone radicals. During these cycles, reactive oxygen species (ROS), such as hydrogen peroxide, superoxide, and potentially hydroxyl radicals, are generated. [, , , ] These ROS can cause DNA strand breaks and other cellular damage, potentially contributing to the development of cancer. [, , ]
Q3: What enzymes are involved in the metabolism of benzo[a]pyrene to form this compound?
A3: Several enzymes can contribute to the formation of this compound. Research indicates that specific cytochrome P-450 enzymes, particularly those induced by 3-methylcholanthrene (MC-P-448), play a significant role in the metabolism of benzo[a]pyrene, leading to the production of various metabolites, including this compound. [] Additionally, aldo-keto reductases (AKRs) have been shown to contribute to the formation of quinone metabolites like this compound. []
Q4: How does this compound's redox cycling contribute to its toxicity?
A4: The continuous cycling between the quinone and hydroquinone forms of this compound, fueled by cellular reducing agents like NADH and glutathione, leads to the continuous generation of ROS. [, ] This sustained production of ROS overwhelms the cell's natural antioxidant defenses, causing oxidative stress and damage to cellular components like DNA, lipids, and proteins. [, ] This damage disrupts cellular processes and can ultimately lead to cell death or cancerous transformations. []
Q5: Are there any dietary factors that can influence the metabolism and effects of benzo[a]pyrene and its metabolites like this compound?
A5: Research suggests that dietary components can modulate the metabolic activation of benzo[a]pyrene. [] For instance, higher levels of dietary fiber were found to decrease the availability of benzo[a]pyrene metabolites for interaction with intestinal mucosa, potentially due to a bulking effect. [] On the other hand, higher dietary beef protein levels were linked to increased binding of metabolites to intestinal tissues and an enhancement of benzo[a]pyrene activation, potentially via free radical mechanisms. []
Q6: How is this compound typically analyzed in biological samples?
A6: High-Performance Liquid Chromatography (HPLC) is commonly employed to separate and quantify benzo[a]pyrene metabolites, including this compound, in biological samples. [, , , ] This technique offers high resolution and sensitivity, enabling the detection and quantification of even trace amounts of these metabolites. Additionally, researchers have explored the use of magnetic sector mass spectrometry coupled with HPLC for accurate mass-based analysis of this compound and other oxy-PAHs in complex environmental matrices. []
Q7: Can bacterial communities contribute to the degradation of benzo[a]pyrene and its metabolites?
A7: Yes, certain bacterial consortia have demonstrated the ability to degrade benzo[a]pyrene effectively. [] Studies have identified specific bacterial strains, including Mycobacterium vaanbaalenii, Staphylococcus aureus, and Stutzerimonas stutzeri, capable of breaking down benzo[a]pyrene. [] These bacterial communities utilize enzymatic pathways to transform benzo[a]pyrene into less harmful metabolites, offering potential bioremediation strategies for environmental cleanup. []
Q8: What are the long-term implications of exposure to benzo[a]pyrene and its metabolites like this compound?
A8: The long-term effects of exposure to benzo[a]pyrene and its metabolites, including this compound, are a significant concern. These compounds, due to their potential to induce DNA damage and disrupt cellular processes, are considered carcinogenic. [] Prolonged exposure, even at low levels, may increase the risk of developing certain types of cancer, particularly lung cancer. More research is needed to fully understand the long-term health consequences and establish safe exposure limits for these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


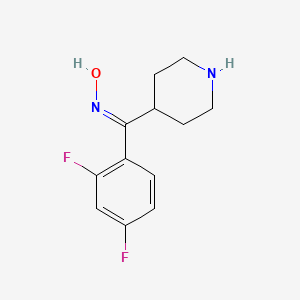
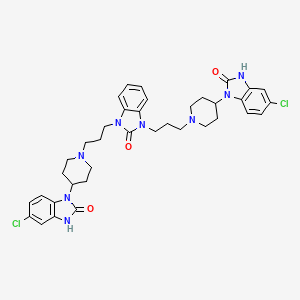
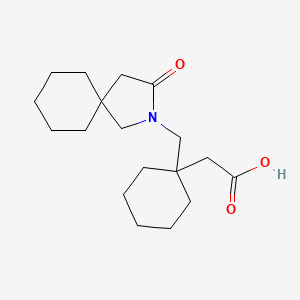

![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)
